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Compound Focus: Fosmidomycin

CAS No.: 66508-53-0

Cat. No.: S600730

The following tables summarize key experimental data comparing the efficacy of fosmidomycin, FR900098,

and their prodrugs from various studies.

Table 1: In Vitro and In Vivo Efficacy against Plasmodium falciparum (Malaria)

In Vivo Model Key Findings &

Compound / Prodru In Vitro ICso | EC
P 9 > > (P. vinckei) Efficacy
Fosmidomycin Nanomolar range Cured mice [1] High recrudescence rate
activity [1] in human trials due to
poor PK [2] [1].
FR900098 Generally more potent Effective [3] Improved potency over
than Fosmidomycin in fosmidomycin [1].

some strains [1]

FR900098 Diaryl Ester (e.g., Information missing Enhanced Information missing
60) activity vs. P.

vinckei [1]
FR900098 Information missing Particularly Information missing
Bis(pivaloyloxymethyl) efficient in
Ester (e.g., 61) rodent model [1]
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In Vivo Model Key Findings &

Compound / Prodrug In Vitro ICso | ECso

(P. vinckei) Efficacy
FR900098 Double Ester Enhanced intrinsic Information Masking phosphonate
Prodrugs antimalarial activity [3] missing improves oral

Table 2: Efficacy Against Bacterial Pathogens

bioavailability and
activity [3].

Compound / Prodrug Pathogen Model / Finding Evidence & Implication
Fosmidomycin E. coli Inhibits purified Requires GIpT transporter for
DXR (ICso ~100 uptake [5].
nM) [4]; Antibiotic
activity [2]
FR900098 Francisella Inhibits purified More potent than
tularensis DXR (ICso = 230 fosmidomycin against this
nM) [5] pathogen's enzyme [5].
E. coli Antibiotic activity Information missing
[2]
Lipophilic FR900098 Francisella GlpT-independent Bypasses need for GlpT
Prodrug ("Compound 1") novicida antimicrobial transporter; effective in
activity [5] macrophage and Galleria
mellonella infection models
[5].
Dehydrofosmidomycin Various bacteria Potent DXR Major bioactive compound
(incl. M. inhibition and from S. lavendulae;
tuberculosis, E. antibiotic activity [4] overcomes fosmidomycin
coli) resistance from Dxr S222T

Detailed Experimental Protocols

mutation in E. coli [4].
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The efficacy data is derived from standardized and complex biological experiments.

¢ In Vitro DXR Enzyme Inhibition Assay: The inhibitory potency (ICso) of compounds is determined
by measuring their ability to disrupt the conversion of DOXP to MEP by purified DXR enzyme. Activity
is often monitored by quantifying the consumption of the enzyme's cofactor, NADPH, which results in
a decrease in absorbance at 340 nm [4].

¢ In Vitro Whole-Cell Antimicrobial Activity:

o Minimum Inhibitory Concentration (MIC): Bacteria or plasmodia are cultured in the presence
of serial dilutions of the compound. The lowest concentration that visually prevents growth is
recorded as the MIC [2].

o ICso for Plasmodium: The drug concentration that inhibits the growth of intraerythrocytic P.
falciparum by 50% is calculated, typically using a hypoxanthine incorporation assay [3].

¢ In Vivo Efficacy Models:

o Rodent Malaria Model (e.g., P. vinckei): Mice are infected with the parasite and then treated
with the compound. Parameters like survival time and parasitemia levels are monitored to
determine cure rates [1].

o Galleria mellonella (Wax Moth Larvae) Model: Larvae are infected with bacteria (e.qg.,
Francisella novicida) and treated with the compound. Survival rates are tracked over time to
evaluate the antibiotic's efficacy in a live host [5].

Mechanism of Action and Resistance

Fosmidomycin and FR900098 are phosphonate compounds that act as potent inhibitors of 1-deoxy-D-
xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP)
pathway for isoprenoid biosynthesis [2] [6]. This pathway is essential in many pathogens but absent in

humans, making it an attractive drug target.
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MEP Pathway (Essential in Bacteria & Plasmodium)
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Diagram Title: MEP Pathway Inhibition by Fosmidomycin and FR900098

A primary mechanism of resistance involves mutations in the Dxr enzyme. For example, the S222T
mutation in E. coli Dxr confers a 10-fold increase in resistance to fosmidomycin by altering the
compound's binding site [6]. Furthermore, some pathogens lack the GIpT glycerol-3-phosphate
transporter, which is required for the active uptake of fesmidomycin and FR900098, rendering them
naturally resistant (e.g., Mycobacterium tuberculosis) [5]. Lipophilic prodrugs bypass this transporter

dependency.

Key Insights for Research and Development

e FR900098 is a superior candidate to fosmidomycin for prodrug development due to its generally
higher potency [1].
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e Lipophilic ester prodrugs (e.g., bis-POM) are a validated strategy to overcome the poor membrane
permeability of these phosphonate drugs, enhancing efficacy against both malaria and bacterial
infections [3] [1] [5].

¢ Consider the target pathogen's biology. While GlpT-dependent uptake is a limitation for some
bacteria, lipophilic prodrugs offer a broad-spectrum solution. Additionally, the discovery of
dehydrofosmidomycin, which retains activity against fosmidomycin-resistant Dxr mutants,
highlights a promising alternative scaffold [4].

e Advanced prodrug technologies like VCY15 for the SF-2312/HEX enolase inhibitor series
demonstrate the potential for conditionally activated prodrugs (e.g., activated by hypoxia in tumors),
which could be adapted for FR900098 to improve targeted delivery [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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